molecular formula C11H10O6 B231174 2-(2-Methoxyphenoxy)-2-butenedioic acid

2-(2-Methoxyphenoxy)-2-butenedioic acid

Cat. No.: B231174
M. Wt: 238.19 g/mol
InChI Key: ICINKPCFYJQJJL-RMKNXTFCSA-N
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Description

2-(2-Methoxyphenoxy)-2-butenedioic acid is a derivative of 2-butenedioic acid (fumaric acid or maleic acid, depending on stereochemistry) with a 2-methoxyphenoxy substituent. The parent compound, 2-butenedioic acid, exists in two geometric isomers: the (E)-isomer (fumaric acid) and the (Z)-isomer (maleic acid), both of which are dicarboxylic acids with industrial and biological significance . The addition of the 2-methoxyphenoxy group introduces an ether-linked aromatic moiety, altering the compound's physicochemical properties.

Properties

Molecular Formula

C11H10O6

Molecular Weight

238.19 g/mol

IUPAC Name

(E)-2-(2-methoxyphenoxy)but-2-enedioic acid

InChI

InChI=1S/C11H10O6/c1-16-7-4-2-3-5-8(7)17-9(11(14)15)6-10(12)13/h2-6H,1H3,(H,12,13)(H,14,15)/b9-6+

InChI Key

ICINKPCFYJQJJL-RMKNXTFCSA-N

SMILES

COC1=CC=CC=C1OC(=CC(=O)O)C(=O)O

Isomeric SMILES

COC1=CC=CC=C1O/C(=C/C(=O)O)/C(=O)O

Canonical SMILES

COC1=CC=CC=C1OC(=CC(=O)O)C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2-(2-Methoxyphenoxy)-2-butenedioic acid with structurally or functionally related compounds, highlighting key differences in molecular properties and applications.

Compound Name Structure Molecular Formula Molecular Weight (g/mol) Solubility Applications Key References
2-Butenedioic Acid (Fumaric Acid) HO₂CCH=CHCO₂H C₄H₄O₄ 116.07 Slightly soluble in water, ether Food additive, polymer resins, mordant
This compound HO₂CC(=CH₂)CO-O-C₆H₄-OCH₃ (inferred) C₁₁H₁₀O₆* ~242.20 (estimated) Lower water solubility (inferred) Potential intermediate, specialty polymers
Mono[2-[(1-oxo-2-propenyl)oxy]ethyl] ester of 2-butenedioic acid HO₂CC(=CH₂)CO-O-CH₂CH₂-O-CO-CH₂CH₂ C₉H₉O₆ 213.16 Likely soluble in organic solvents Polymer synthesis, reactive intermediates
Ammonium Fumarate (NH₄)₂C₄H₂O₄ C₄H₈N₂O₄ 148.12 Highly water-soluble Food preservative, pH regulator
2-Hydroxy-2,2-diphenylacetic Acid (Benzilic Acid) (C₆H₅)₂C(OH)CO₂H C₁₄H₁₂O₃ 228.24 Soluble in ethanol, ether Pharmaceutical synthesis, organic reactions

*Estimated based on structural analogy.

Key Observations:

Solubility Trends: The methoxyphenoxy group in this compound likely reduces water solubility compared to fumaric acid due to increased lipophilicity . In contrast, ammonium fumarate exhibits high water solubility owing to its ionic nature . Ester derivatives (e.g., the propenyloxyethyl ester in ) are typically more soluble in organic solvents, aligning with their use in polymer chemistry .

Structural and Functional Differences: Fumaric Acid: Serves as a foundational compound for industrial applications (e.g., polyester resins) and food additives . Methoxyphenoxy Derivative: The aromatic ether substituent may enhance stability in organic matrices, making it suitable for niche applications like specialty coatings or drug intermediates . Benzilic Acid: Despite differing core structure (monocarboxylic acid vs. dicarboxylic acid), its aromatic substituents enable use in pharmaceuticals, illustrating how aromatic groups modulate bioactivity .

Biological Relevance: Fumaric acid participates in metabolic pathways (e.g., the citric acid cycle), as shown in bacterial metabolism studies . However, the methoxyphenoxy derivative’s biological role remains unstudied in the provided evidence.

Notes

Data Limitations: Direct experimental data on this compound are absent in the provided evidence. Comparisons rely on structural analogs (e.g., esters, salts, and related aromatic acids) .

Stereochemical Considerations: The configuration (E/Z) of the double bond in 2-butenedioic acid derivatives significantly impacts reactivity and biological activity .

Synthetic Pathways: Synthesis of this compound may parallel methods for other 2-butenedioic acid esters, such as condensation reactions between acyl chlorides and phenolic groups .

Industrial Potential: The compound’s lipophilic aromatic structure suggests utility in polymer chemistry or as a bioactive intermediate, though further research is needed to confirm these applications.

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